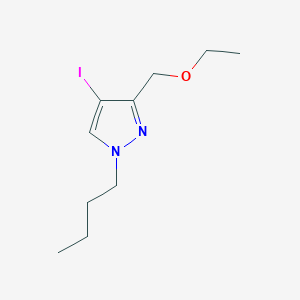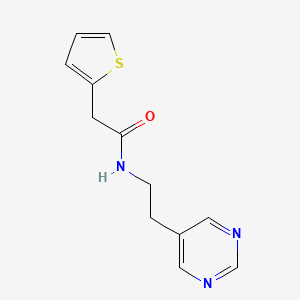![molecular formula C16H16ClN5O3 B2410616 N-(2-((3-(2-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)-2-メトキシアセトアミド CAS No. 1021031-15-1](/img/structure/B2410616.png)
N-(2-((3-(2-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)-2-メトキシアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide” is a compound that belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives . These compounds are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine core, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . It also contains a 2-chlorophenyl group and a 2-methoxyacetamide group attached to the core structure.科学的研究の応用
医薬品化学および創薬
1,2,3-トリアゾールとその1,2,4対応物は、医薬品化学において重要な用途があります。研究者らは、これらの化合物が薬物候補として有望であるため、これらの化合物を合成および研究してきました。 特に、N-(2-((3-(2-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)-2-メトキシアセトアミドは、創薬に利用できる薬理学的特性を示す可能性があります 。その生物学的標的との相互作用と潜在的な治療的用途を探求するために、さらなる調査が必要です。
免疫腫瘍学研究
4-アミノ-1,2,3-トリアゾールコアをベースとする化合物は、免疫調節および腫瘍免疫回避に関与する重要な酵素であるインドールアミン2,3-ジオキシゲナーゼ(IDO1)の強力な阻害剤として研究されてきました。 N-(2-((3-(2-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)-2-メトキシアセトアミドは、IDO1阻害剤を開発するための貴重な足場となる可能性があります .
抗けいれん特性
インビトロ研究では、関連する1,2,3-トリアゾール誘導体の抗けいれんの可能性が調査されてきました。 イオンチャネル結合アッセイを調査することにより、N-(2-((3-(2-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)-2-メトキシアセトアミドなどの化合物の作用機序について明らかにすることができます .
鎮痛活性
研究者らは、さまざまな1,2,4-トリアゾール誘導体の鎮痛(痛みを和らげる)特性を評価してきました。 本化合物の特定の研究は不足していますが、このクラスに属しており、さらに探求することができます .
グリーンケミストリーアプリケーション
環境的に安全な方法を強調するグリーンケミストリーは、注目を集めています。1,2,3および1,2,4-トリアゾール系の合成は、超音波化学やメカノケミストリーなどの非従来の方法を使用して達成できます。 これらのアプローチにより、廃棄物、エネルギー入力、および揮発性溶媒の使用を最小限に抑えることができます .
正式なシクロレバージョン
機械的力は、1,2,3-トリアゾール化合物のシクロレバージョンを誘発する可能性があります。 研究者らは、この現象とその生物学的システムにおける潜在的な用途を調査してきました .
将来の方向性
作用機序
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways
Pharmacokinetics
Similar compounds have exhibited cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities , suggesting that this compound may also have similar effects
特性
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVILGMZSHSJCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2410555.png)

